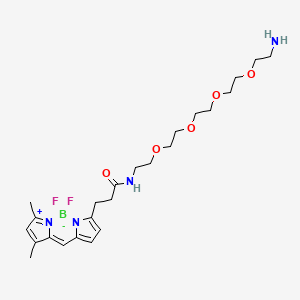

BDP FL-PEG4-amine

Description

Properties

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37BF2N4O5/c1-19-17-20(2)30-23(19)18-22-4-3-21(31(22)25(30,26)27)5-6-24(32)29-8-10-34-12-14-36-16-15-35-13-11-33-9-7-28/h3-4,17-18H,5-16,28H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCLOPCACPMSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCN)C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37BF2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP FL-PEG4-amine: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-amine is a versatile fluorescent labeling reagent increasingly utilized in molecular biology, cell biology, and drug delivery research. This molecule combines the bright and photostable green-fluorescent BODIPY™ FL (BDP FL) dye with a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer, terminating in a reactive primary amine group. This unique structure provides an excellent tool for the covalent labeling of biomolecules and the development of targeted imaging probes and drug delivery systems. This technical guide provides an in-depth overview of its applications, properties, and relevant experimental protocols.

Core Properties and Specifications

The utility of this compound in research is underpinned by its distinct chemical and photophysical properties. The BODIPY™ FL core offers sharp excitation and emission peaks, a high extinction coefficient, and a high fluorescence quantum yield, making it a robust fluorophore for sensitive detection. The PEG4 linker enhances water solubility and provides a flexible spacer to minimize steric hindrance between the dye and the labeled molecule.[1] The terminal amine group allows for straightforward conjugation to various functional groups.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 510.4 g/mol | [1] |

| Excitation Maximum (λex) | 503 nm | [1] |

| Emission Maximum (λem) | 509 nm | [1] |

| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

Applications in Research

This compound is a valuable tool for a range of research applications, primarily centered around its ability to fluorescently label and track molecules of interest.

Bioconjugation and Fluorescent Labeling

The terminal amine group of this compound serves as a reactive handle for covalent attachment to various biomolecules, including proteins, peptides, and small molecules containing carboxylic acids or activated esters (e.g., NHS esters).[1] This process, known as bioconjugation, allows for the creation of fluorescently tagged molecules for use in a variety of assays.

Experimental Protocol: General Procedure for Labeling a Carboxylic Acid-Containing Molecule

This protocol provides a general workflow for the conjugation of this compound to a molecule containing a carboxylic acid, using a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

This compound

-

Molecule of interest with a carboxylic acid group

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5

-

Quenching reagent: Hydroxylamine (B1172632) or Tris buffer

-

Purification column (e.g., size-exclusion chromatography or HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

-

Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.

-

-

Conjugation Reaction:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

Add the dissolved this compound to the activated molecule solution. A 1.1 to 2-fold molar excess of the amine-containing dye over the activated molecule is recommended.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by reacting with any remaining NHS esters.

-

-

Purification:

-

Purify the fluorescently labeled conjugate from unreacted dye and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.

-

Logical Workflow for Bioconjugation:

Caption: Workflow for conjugating this compound to a carboxylic acid-containing molecule.

Development of Fluorescent Probes for Bioimaging

A key application of this compound is in the creation of fluorescent probes to visualize the localization and dynamics of specific molecules within biological systems. By conjugating the dye to a molecule with a known biological target, researchers can track its interactions in real-time.

A notable example is the work of Mascuch et al. (2023), who synthesized a fluorescent probe of the natural product formoside by conjugating it with this compound. This probe was instrumental in visualizing the binding of formoside to sensory structures, including taste buds and the olfactory epithelium, in zebrafish larvae. This study highlights the utility of this compound in creating tools for chemical ecology and neurobiology research.

Live-Cell Imaging

The excellent photophysical properties of the BDP FL dye make it suitable for live-cell imaging applications. Probes synthesized with this compound can be introduced to living cells to monitor dynamic cellular processes. The hydrophilic PEG linker can aid in the solubility of the probe in aqueous cell culture media.

Experimental Protocol: General Guidelines for Live-Cell Imaging

Materials:

-

Live cells cultured on an appropriate imaging dish or slide

-

Fluorescent probe synthesized using this compound

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Fluorescence microscope equipped for live-cell imaging (with environmental control)

Procedure:

-

Cell Preparation: Plate cells on an imaging-compatible dish and allow them to adhere and grow to the desired confluency.

-

Probe Incubation:

-

Prepare a stock solution of the this compound conjugated probe in DMSO.

-

Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.

-

Remove the culture medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for a sufficient time to allow for probe uptake and/or binding to its target. Incubation times can range from minutes to hours and should be optimized.

-

-

Washing (Optional): For probes that are not fluorogenic (i.e., are fluorescent even when not bound to their target), a wash step with fresh imaging medium may be necessary to reduce background fluorescence.

-

Imaging:

-

Place the imaging dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO₂).

-

Acquire images using the appropriate filter set for BDP FL (FITC/GFP channel).

-

Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.

-

Experimental Workflow for Live-Cell Imaging:

Caption: General experimental workflow for live-cell imaging with a this compound-based probe.

Targeted Drug Delivery Systems

The properties of this compound also lend themselves to the development and characterization of targeted drug delivery systems. The fluorescent tag can be incorporated into nanoparticles, liposomes, or other drug carriers to track their biodistribution, cellular uptake, and drug release kinetics. While specific protocols for incorporating this compound into drug delivery vehicles are not widely published, its amine functionality allows for its conjugation to components of these systems, such as lipids or polymers with activated carboxyl groups.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, stable fluorophore, a hydrophilic spacer, and a reactive amine group makes it well-suited for a variety of applications, from the fundamental labeling of biomolecules to the development of sophisticated probes for live-cell imaging and tracking of drug delivery systems. The continued application of this reagent is expected to contribute to new discoveries in cellular biology, neuroscience, and the development of novel therapeutics.

References

An In-Depth Technical Guide to BDP FL-PEG4 Derivatives in Bioconjugation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a foundational technique in modern life sciences, enabling the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components. Among the vast arsenal (B13267) of fluorescent probes, the BODIPY (boron-dipyrromethene) class of dyes stands out for its sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.

This guide focuses on the BDP FL fluorophore, a derivative of BODIPY, attached to a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer and equipped with a reactive group for bioconjugation. Specifically, we will detail the mechanism of action for conjugating this versatile fluorescent tag to biomolecules. The core structure, BDP FL-PEG4, combines the superior photophysical properties of the BDP FL dye with the benefits of a PEG linker, which enhances water solubility and can reduce steric hindrance.[1][2]

While the specific molecule "BDP FL-PEG4-amine" contains a terminal primary amine reactive towards carboxylic acids or activated esters[2][3], the most prevalent bioconjugation strategy involves labeling primary amines (e.g., lysine (B10760008) residues on proteins) with an amine-reactive derivative, such as a BDP FL-PEG4-NHS ester.[][5][6] Therefore, this guide will focus on this common and widely applicable mechanism, providing the foundational knowledge for professionals working with this class of reagents.

Core Mechanism of Action: Amine-Reactive Labeling

The primary mechanism for covalently attaching BDP FL-PEG4 derivatives to proteins and other biomolecules is the reaction between an amine-reactive functional group on the dye and a primary amine on the target molecule. The most common amine-reactive group used is the N-hydroxysuccinimide (NHS) ester.[6]

The reaction proceeds via nucleophilic acyl substitution:

-

Nucleophilic Attack: The primary amine group (-NH₂) on the biomolecule, typically the ε-amino group of a lysine residue or the N-terminal α-amino group, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, which is highly electrophilic.[5]

-

Formation of a Stable Amide Bond: This attack leads to the formation of a stable, covalent amide bond linking the BDP FL-PEG4 moiety to the biomolecule.

-

Release of Byproduct: The N-hydroxysuccinimide group is released as a byproduct.[5]

This reaction is highly efficient in aqueous buffers at a neutral to slightly alkaline pH (typically 7.2 to 8.5).[6][7] At lower pH, the amine group is protonated (-NH₃⁺) and non-nucleophilic, inhibiting the reaction.[6] At higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[6]

Key Properties and Specifications

Quantitative data for BDP FL-PEG4 derivatives are crucial for experimental design, including calculating molar quantities and setting up detection instrumentation. The properties below are typical for this class of fluorescent probes.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | [1] |

| Molecular Weight | ~510.4 g/mol (as TFA salt) | [2] |

| Purity | ≥95-98% | [2][8] |

| Excitation Maximum (λex) | ~503 nm | [2] |

| Emission Maximum (λem) | ~509 nm | [2] |

| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [2] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Water Solubility | Low (PEG linker enhances aqueous compatibility of conjugate) | [2] |

| Storage Conditions | -20°C, desiccated, protected from light | [2][5] |

Experimental Design and Protocols

Successful bioconjugation requires careful attention to experimental parameters and a systematic workflow.

Critical Parameters for Conjugation

-

pH: The reaction efficiency is highly dependent on pH. The optimal range of 7.2-8.5 balances amine reactivity with NHS ester stability.[6][7]

-

Buffer Choice: Buffers must be free of primary amines (e.g., Tris, glycine) that would compete with the target biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used.[5][6]

-

Molar Ratio: The ratio of dye to biomolecule affects the final Degree of Labeling (DOL). A 10- to 20-fold molar excess of the dye is a common starting point for protein labeling.[7][9] This ratio should be optimized empirically.

-

Concentration: For optimal results, the protein concentration should be at least 1-2 mg/mL.[9][10] Dilute protein solutions may require a higher molar excess of the dye to achieve sufficient labeling.[5]

-

Reagent Stability: Amine-reactive esters are moisture-sensitive. The dye should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use, and stock solutions should not be prepared for long-term storage.[5][9]

General Experimental Workflow

The following diagram outlines the standard procedure for labeling a protein with an amine-reactive BDP FL-PEG4 derivative.

Detailed Protocol: Labeling a Protein with BDP FL-PEG4-NHS Ester

This protocol provides a general procedure for labeling proteins, such as IgG antibodies. It should be optimized for each specific application.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer)

-

BDP FL-PEG4-NHS Ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification tools: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Preparation of Protein Sample:

-

Preparation of Dye Solution:

-

Conjugation Reaction:

-

While gently stirring or vortexing the protein solution, slowly add the calculated amount of the reactive dye solution. A 10- to 20-fold molar excess is a typical starting point.[7][9]

-

Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.[5][9]

-

Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C, with continuous stirring and protected from light.[9][10]

-

-

Stopping the Reaction (Optional):

-

The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or hydroxylamine, to consume any unreacted NHS ester.[10] Incubate for an additional 30-60 minutes.

-

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~503 nm (for the BDP FL dye).

-

Store the final conjugate under conditions appropriate for the protein, typically at 4°C for short-term storage or at -20°C in aliquots (with a cryoprotectant like glycerol) for long-term storage, always protected from light.[11]

-

Applications in Research and Drug Development

The unique properties of BDP FL-PEG4 conjugates make them suitable for a wide range of applications:

-

Cellular Imaging: The high quantum yield and photostability of BDP FL are ideal for fluorescence microscopy and flow cytometry.

-

Immunoassays: Labeled antibodies are widely used in techniques like ELISA and Western blotting for sensitive detection.

-

Drug Delivery and Pharmacokinetics: The PEG linker can improve the solubility and stability of therapeutic compounds.[1] The fluorescent tag enables real-time tracking and visualization of drug distribution in vitro and in vivo.[1]

-

Probes and Biosensors: Conjugation to specific proteins or peptides allows for the development of targeted probes for diagnostic and research applications.[12][]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) | Reference(s) |

| Low or No Labeling | 1. Inactive dye due to hydrolysis. 2. Incorrect buffer pH or presence of competing amines. 3. Insufficient molar excess of dye. | 1. Use fresh, anhydrous DMSO/DMF and prepare dye solution immediately before use. 2. Ensure buffer is amine-free and within pH 7.2-8.5. 3. Increase the molar ratio of dye to protein. | [5][6][11] |

| Protein Precipitation | 1. High concentration of organic solvent (>10%). 2. Over-labeling of the protein, altering its solubility. 3. Protein is unstable at the reaction pH or temperature. | 1. Add the dye solution slowly and ensure the final solvent concentration is <10%. 2. Reduce the molar excess of the dye or shorten the reaction time. 3. Perform the reaction at a lower temperature (4°C) and optimize buffer conditions. | [5][11] |

| Poor Conjugate Purity | Incomplete removal of unreacted dye. | Use a longer desalting column or perform additional dialysis steps to ensure complete separation of the small molecule dye from the larger protein conjugate. | [10] |

References

- 1. This compound [myskinrecipes.com]

- 2. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]

- 3. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. BDP | BroadPharm [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

BDP FL Fluorophore: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of the BDP FL fluorophore. Boron-dipyrromethene (BDP) FL is a bright and highly photostable green fluorescent dye, making it an exceptional tool for a wide range of applications in biological research and drug discovery. Its utility in fluorescence microscopy, flow cytometry, and fluorescence polarization assays is well-established, offering a superior alternative to traditional fluorophores like fluorescein. This guide details its core spectral characteristics, provides detailed experimental protocols for its use, and illustrates its application in studying key signaling pathways.

Core Spectral and Photophysical Properties of BDP FL

BDP FL exhibits a narrow emission spectrum and a high quantum yield, contributing to its exceptional brightness and signal-to-noise ratio in fluorescence-based experiments.[1] The dye is relatively insensitive to solvent polarity and pH, ensuring stable fluorescence in diverse experimental conditions.[2]

Below is a summary of the key quantitative spectral and photophysical properties of the BDP FL fluorophore.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 503 nm | [1][3] |

| Emission Maximum (λem) | 509 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.97 | [1][3] |

Experimental Protocols

Detailed methodologies for the application of BDP FL in key experimental techniques are provided below. These protocols are foundational and may require optimization based on the specific cell type, protein, or experimental setup.

Protein Labeling with BDP FL NHS Ester

This protocol outlines the procedure for covalently labeling proteins with BDP FL using an N-hydroxysuccinimide (NHS) ester derivative. This is a common method for preparing fluorescently labeled antibodies and other proteins for use in various assays.[4][5]

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

BDP FL NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6]

-

Prepare the Dye Solution: Immediately before use, dissolve the BDP FL NHS ester in a small amount of DMF or DMSO to create a stock solution of 1-10 mg/mL.[5]

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal molar ratio should be determined empirically.[6]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[7]

-

Purification: Remove the unreacted dye from the labeled protein using a gel filtration column or dialysis.[6]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 503 nm (for BDP FL).

Immunofluorescence Microscopy with BDP FL-Conjugated Antibodies

This protocol describes the use of BDP FL-labeled antibodies for visualizing specific cellular targets in fixed cells.[8][9]

Materials:

-

Cells grown on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

BDP FL-conjugated primary or secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells to the desired confluency. Rinse with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[8]

-

Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.[8]

-

Antibody Incubation: Dilute the BDP FL-conjugated antibody in the blocking buffer. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound antibodies.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).[10]

Flow Cytometry with BDP FL-Conjugated Antibodies

This protocol provides a general procedure for staining cells with BDP FL-labeled antibodies for analysis by flow cytometry.[11][12]

Materials:

-

Single-cell suspension

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fc receptor blocking solution (optional)

-

BDP FL-conjugated antibody

-

Propidium iodide or other viability dye (optional)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from your sample and wash with cold staining buffer. Adjust the cell concentration to 1x10⁶ cells/mL.[12]

-

Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.

-

Antibody Staining: Add the BDP FL-conjugated antibody at a pre-titrated optimal concentration. Incubate for 20-30 minutes on ice in the dark.[12]

-

Washing: Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.[12]

-

Viability Staining (Optional): Resuspend the cells in staining buffer containing a viability dye to exclude dead cells from the analysis.

-

Data Acquisition: Resuspend the final cell pellet in an appropriate volume of staining buffer and analyze on a flow cytometer equipped with a 488 nm laser and appropriate emission filters.

Fluorescence Polarization Assay

This protocol outlines a competitive fluorescence polarization (FP) assay to study the interaction between a protein and a peptide. A BDP FL-labeled peptide is used as the fluorescent tracer.[13][14][15]

Materials:

-

Purified protein of interest

-

BDP FL-labeled peptide (tracer)

-

Unlabeled competitor peptide

-

Assay buffer (e.g., PBS, pH 7.4)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: In a microplate, add a fixed concentration of the BDP FL-labeled peptide and the protein of interest to each well.[16]

-

Competitor Titration: Add serial dilutions of the unlabeled competitor peptide to the wells. Include control wells with no competitor (maximum polarization) and wells with only the labeled peptide (minimum polarization).[16]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. The excitation and emission wavelengths should be set for BDP FL.[13]

-

Data Analysis: Plot the mP values against the logarithm of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 of the competitor peptide.

Visualization of Signaling Pathways

BDP FL and its derivatives are valuable tools for dissecting complex cellular signaling pathways. Below are examples of how BDP FL can be integrated into the study of two major signaling cascades.

ERK1/2 MAPK Signaling Pathway

The ERK1/2 MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[17][18][19] The activity of kinases within this pathway can be studied using fluorescently labeled ATP analogs or inhibitors. A BDP FL-labeled non-hydrolyzable ATP analog can be used in fluorescence polarization assays to screen for kinase inhibitors that target the ATP-binding pocket of kinases like MEK or ERK.

β-Adrenergic Receptor Signaling Pathway

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in cardiovascular and pulmonary function.[20][21][22] The binding of ligands to these receptors can be investigated using fluorescently labeled antagonists. A BDP FL-labeled antagonist can be used to visualize receptor localization and trafficking via fluorescence microscopy or to quantify ligand-receptor interactions through fluorescence polarization.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. BODIPY FL Dye | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. docs.abcam.com [docs.abcam.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. usbio.net [usbio.net]

- 11. docs.abcam.com [docs.abcam.com]

- 12. youtube.com [youtube.com]

- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 14. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Pivotal Role of the PEG4 Spacer in BDP FL-PEG4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among these, BDP FL-PEG4-amine has emerged as a versatile and robust reagent. This technical guide delves into the core of this molecule, with a specific focus on the critical role of the tetraethylene glycol (PEG4) spacer. We will explore how this seemingly simple linker profoundly influences the physicochemical properties and biological applications of the BDP FL fluorophore, transforming it into a more effective tool for cellular imaging, bioconjugation, and targeted therapies.

Core Components of this compound

To fully appreciate the role of the PEG4 spacer, it is essential to understand the function of each component of the this compound molecule.

-

BDP FL (BODIPY FL): The fluorophore core of the molecule is a boron-dipyrromethene dye. BDP FL is renowned for its high fluorescence quantum yield, sharp excitation and emission peaks, and exceptional photostability compared to traditional fluorophores like fluorescein.[1] Its fluorescence is also relatively insensitive to changes in pH and solvent polarity, making it a reliable reporter in various experimental conditions.[1]

-

Amine Group (-NH2): This terminal functional group is the reactive handle of the molecule. The primary amine allows for covalent conjugation to a wide range of biomolecules, including proteins, antibodies, and nucleic acids, through reactions with carboxylic acids, NHS esters, and other carbonyl groups.[2][3]

-

PEG4 Spacer: This flexible chain of four repeating ethylene (B1197577) glycol units acts as a linker between the BDP FL fluorophore and the terminal amine group. As we will explore in detail, this spacer is not merely a passive connector but an active modulator of the probe's properties.

The Multifaceted Role of the PEG4 Spacer

The inclusion of the PEG4 spacer in the this compound structure imparts several advantageous properties that enhance its performance in biological applications. This process, known as PEGylation, is a well-established strategy in drug delivery and bioconjugation to improve the pharmacokinetic and pharmacodynamic profiles of molecules.[4][5]

Enhanced Hydrophilicity and Solubility

One of the most significant contributions of the PEG4 spacer is the enhancement of the molecule's water solubility.[2] The inherent hydrophobicity of many organic fluorophores, including the BDP FL core, can lead to aggregation in aqueous biological environments, which can quench fluorescence and lead to non-specific binding. The hydrophilic nature of the polyethylene (B3416737) glycol chain counteracts this, ensuring that the probe remains monomeric and fully fluorescent in physiological buffers.[4]

Reduction of Non-Specific Binding and Immunogenicity

The PEG spacer creates a hydrophilic shield around the fluorophore. This "stealth" effect minimizes non-specific interactions with proteins and cell membranes, leading to a lower background signal and a higher signal-to-noise ratio in imaging applications.[6] Furthermore, by masking potential antigenic sites, PEGylation can reduce the immunogenicity of the labeled biomolecule, a critical consideration for in vivo applications.

Improved Pharmacokinetics and Bioavailability

In the context of drug delivery and in vivo imaging, the PEG4 spacer can influence the pharmacokinetic profile of the conjugated molecule. While a short PEG4 chain has a modest effect compared to longer PEG chains, it can still contribute to increased circulation time and improved bioavailability by reducing renal clearance and proteolytic degradation.[7]

Flexible Spacer for Maintaining Biological Activity

The PEG4 spacer provides a flexible linkage between the dye and the target biomolecule. This flexibility can be crucial for preserving the native conformation and biological activity of the labeled molecule. By physically separating the relatively bulky fluorophore from the binding site of a protein or antibody, the PEG4 spacer minimizes steric hindrance that could otherwise interfere with its function.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its non-PEGylated counterpart, BDP FL-amine, for a direct comparison of the impact of the PEG4 spacer.

| Property | This compound TFA salt | BDP FL amine | Reference(s) |

| Molecular Weight | 510.4 g/mol | 426.7 g/mol | [2][8] |

| Excitation Maximum (λex) | 503 nm | 503 nm | [2][8] |

| Emission Maximum (λem) | 509 nm | 509 nm | [2][8] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ | [2][8] |

| Fluorescence Quantum Yield (Φ) | ~0.90 | ~0.97 | [2][8] |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water | Soluble in DMSO, DMF, methanol, water | [2][8] |

Note: While the product description for BDP FL-amine states "high water solubility," the inclusion of the PEG4 spacer in this compound is explicitly stated to "increase water solubility," suggesting an improvement over the non-PEGylated form, despite the "low solubility in water" note for the TFA salt form.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Labeling of Proteins with this compound

Objective: To covalently conjugate this compound to a target protein via its primary amine groups.

Materials:

-

This compound

-

Target protein

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

Dye Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently stirring the protein solution, slowly add a 10-20 fold molar excess of the dissolved this compound. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~503 nm (for BDP FL).

Protocol 2: Live-Cell Imaging with this compound Conjugates

Objective: To visualize the localization of a this compound labeled biomolecule in live cells.

Materials:

-

This compound labeled biomolecule (e.g., antibody, ligand)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate filters for BDP FL and a live-cell imaging chamber (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells on the imaging dish and allow them to adhere and grow to the desired confluency.

-

Probe Preparation: Dilute the this compound labeled biomolecule to the desired final concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined through titration to achieve a good signal-to-noise ratio.

-

Cell Labeling: Wash the cells twice with pre-warmed PBS. Replace the PBS with the imaging medium containing the fluorescent probe.

-

Incubation: Incubate the cells for the desired time (e.g., 15-60 minutes) in a 37°C, 5% CO2 incubator to allow for binding and/or internalization.

-

Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells and immediately transfer the dish to the microscope stage. Acquire images using the appropriate excitation and emission filters for BDP FL.

Mandatory Visualizations

Diagram 1: Molecular Structure and Functional Relationships of this compound

Caption: Functional components of this compound.

Diagram 2: Experimental Workflow for Protein Labeling

Caption: Workflow for protein conjugation with this compound.

Diagram 3: Workflow for Live-Cell Imaging

Caption: Workflow for cellular imaging with a this compound conjugate.

Conclusion

The PEG4 spacer in this compound is a critical component that significantly enhances the utility of the BDP FL fluorophore for a wide range of biological applications. By improving aqueous solubility, reducing non-specific binding, and providing a flexible attachment point for bioconjugation, the PEG4 spacer addresses several key challenges associated with the use of organic dyes in complex biological systems. This in-depth technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their research endeavors, from fundamental cell biology to the development of novel targeted therapeutics and diagnostics. The thoughtful design of this molecule, particularly the inclusion of the PEG4 spacer, exemplifies the importance of linker chemistry in the creation of high-performance molecular probes.

References

- 1. lifetein.com [lifetein.com]

- 2. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]

- 3. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BDP FL amine, 2183473-03-0 | BroadPharm [broadpharm.com]

Navigating the Aqueous Environment: A Technical Guide to BDP FL-PEG4-amine Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical considerations for the solubility of BDP FL-PEG4-amine in aqueous buffers. Boron-dipyrromethene (BODIPY) dyes are prized for their sharp excitation and emission peaks, high quantum yields, and relative insensitivity to environmental polarity and pH. However, the inherent hydrophobicity of the core BODIPY structure presents a significant challenge for applications in biological systems. The covalent attachment of a hydrophilic tetra-polyethylene glycol amine (PEG4-amine) linker to the BDP FL core is a strategic modification designed to mitigate this issue. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for its use, and the underlying chemical principles.

Core Properties and Solubility Profile

This compound is an amine-reactive fluorescent labeling reagent. The terminal primary amine allows for covalent conjugation to carboxylic acids or activated esters on target molecules, such as proteins, peptides, and modified nucleic acids. The key to its utility in biological applications is the balance between the fluorescent but hydrophobic BDP FL core and the solubility-enhancing PEG4 linker.

While specific quantitative solubility values in aqueous buffers are not extensively published, the available data and structural properties indicate that this compound TFA salt has low direct solubility in water.[1] However, it is readily soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] The established and recommended practice for preparing aqueous solutions is to first create a high-concentration stock solution in an anhydrous organic solvent, which can then be diluted to the desired working concentration in the aqueous buffer of choice. The PEG4 linker is crucial for maintaining the solubility of the dye at these working concentrations and preventing aggregation, which can lead to fluorescence quenching.[1][2]

A related compound, BDP FL amine, which lacks the PEG linker, is reported to have high water solubility, suggesting that the addition of the PEG chain further enhances its compatibility with aqueous environments.[3]

Quantitative Data Summary

The following table summarizes the key properties of this compound and related compounds.

| Property | This compound TFA salt | BDP FL-PEG4-TCO | BDP FL amine | BDP FL-PEG4-DBCO |

| Molecular Weight | 510.4 g/mol [1] | 662.6 g/mol [4] | 426.7 g/mol [3] | 797.7 g/mol [5] |

| Excitation Max (λex) | 503 nm[1] | 503 nm[4] | 503 nm[3] | 503 nm |

| Emission Max (λem) | 509 nm[1] | 509 nm[4] | 509 nm[3] | 512 nm[6] |

| Quantum Yield (Φ) | 0.9[1] | 0.9[4] | 0.97[3] | Not specified |

| Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹[1] | 80,000 cm⁻¹M⁻¹[4] | 80,000 cm⁻¹M⁻¹[3] | 80,000 cm⁻¹M⁻¹[6] |

| Solubility (Organic) | DMSO, DMF, DCM[1] | DMSO, DMF, DCM[4] | DMSO, DMF, Methanol[3] | DMSO, DMF, DCM, MeOH[5][6] |

| Solubility (Aqueous) | Low[1] | Low[4] | High[3] | Not specified |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound, which is a prerequisite for its use in aqueous buffers.

Materials:

-

This compound TFA salt

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL or 2-20 mM).

-

Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Working Solubility in Aqueous Buffer

This protocol provides a method to determine the practical working solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound stock solution (from Protocol 1)

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl) at the desired pH

-

Spectrophotometer or fluorometer

-

Microcentrifuge

Procedure:

-

Prepare a series of dilutions of the this compound stock solution into the aqueous buffer. It is recommended to start with a high dilution factor (e.g., 1:1000) and create progressively more concentrated solutions.

-

For each dilution, vortex the solution immediately after adding the stock solution to the buffer.

-

Allow the solutions to equilibrate at room temperature for at least 30 minutes.

-

Visually inspect each solution for any signs of precipitation or cloudiness.

-

To quantitatively assess for aggregation, centrifuge the solutions at high speed (e.g., >14,000 x g) for 10-15 minutes.

-

Carefully measure the absorbance or fluorescence of the supernatant. A sharp decrease in the signal that is not proportional to the concentration indicates that the solubility limit has been exceeded and the dye is aggregating.

-

The highest concentration that remains clear and shows a linear relationship between concentration and absorbance/fluorescence is considered the working solubility limit in that specific buffer.

Visualizations

Logical Workflow for Solubilization and Use

The following diagram illustrates the logical workflow for preparing and using this compound in aqueous solutions for applications such as bioconjugation.

Caption: Workflow for this compound solubilization.

Relationship between Structure and Solubility

This diagram illustrates the relationship between the chemical structure of this compound and its solubility characteristics.

Caption: Structure-solubility relationship of this compound.

References

- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. BDP FL amine, 2183473-03-0 | BroadPharm [broadpharm.com]

- 4. BDP FL-PEG4-TCO, 2183473-16-5 | BroadPharm [broadpharm.com]

- 5. BDP FL-PEG4-DBCO | BroadPharm [broadpharm.com]

- 6. BDP-FL-PEG4-DBCO, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

An In-depth Technical Guide to the Stability and Storage of BDP FL-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for BDP FL-PEG4-amine, a fluorescent labeling reagent. Understanding the stability profile of this molecule is critical for ensuring the reliability and reproducibility of experimental results in research and drug development. This document synthesizes available data on the constituent components of this compound—the BODIPY FL (BDP FL) fluorophore and the polyethylene (B3416737) glycol (PEG) linker—to provide a thorough understanding of its handling and storage requirements.

Core Concepts: Understanding this compound

This compound is a bifunctional molecule comprising a bright and photostable green fluorescent dye (BDP FL), a hydrophilic four-unit polyethylene glycol spacer (PEG4), and a reactive primary amine group. This combination of features makes it a valuable tool for labeling biomolecules such as proteins and peptides. The BDP FL dye offers excellent spectral properties, while the PEG linker enhances water solubility and reduces non-specific binding. The terminal amine group allows for covalent attachment to various functional groups.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented in Table 1. These parameters are essential for the proper use and characterization of the fluorescent label in experimental setups.

| Property | Value | Reference |

| Molecular Weight | ~510.4 g/mol | [1] |

| Excitation Maximum (λex) | ~503 nm | [1] |

| Emission Maximum (λem) | ~509 nm | [1] |

| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | ~0.9 | [1] |

| Solubility | Good in DMSO, DMF, DCM; Low in water | [1] |

Stability Profile of this compound

The overall stability of this compound is determined by the individual stabilities of the BDP FL dye and the PEG-amine linker.

Stability of the BDP FL Core

The BODIPY (boron-dipyrromethene) dye core is known for its relatively high stability compared to other fluorophores. However, it is susceptible to degradation under certain conditions.

-

Photostability: While generally photostable, prolonged exposure to high-intensity light can lead to photobleaching.[2] The primary mechanism of photodegradation is thought to occur from the first excited singlet state (S1) and can involve photooxidation.[2][3] Degradation can manifest as a decrease in the main absorption band and may involve the cleavage of the BF2 ring.[4]

-

pH Stability: BODIPY dyes are generally considered to be insensitive to pH in the physiological range.[5] However, studies have shown that they can be unstable under strongly acidic or basic conditions.[5] For instance, some BODIPY derivatives show decomposition upon addition of excess trifluoroacetic acid (TFA).[6]

-

Chemical Stability: The BDP FL core is relatively inert.[7] However, strong oxidizing agents can lead to degradation. The stability can also be influenced by the substituents on the BODIPY core.[6]

Stability of the PEG4-amine Linker

The polyethylene glycol (PEG) linker enhances the solubility and biocompatibility of the molecule. Its stability is also a critical factor.

-

Thermal Stability: PEG chains can undergo thermal degradation at elevated temperatures. While specific data for short PEG4 linkers is scarce, studies on various molecular weight PEGs indicate that thermal stability is a consideration for long-term storage and handling at high temperatures.[8][9][10]

-

Oxidative Stability: The ether linkages in the PEG chain can be susceptible to oxidation, especially in the presence of metal ions and oxygen.[11] This can lead to chain cleavage and loss of function.

-

pH Stability: The amine group's reactivity is pH-dependent. For conjugation reactions, a pH of 7-9 is generally recommended.[12] Extreme pH values should be avoided during storage to prevent hydrolysis or degradation of the linker and the dye.

Recommended Storage and Handling

Based on the stability profiles of its components, the following storage and handling procedures are recommended for this compound to ensure its integrity and performance.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C; Short-term (shipping): Ambient temperature is acceptable for a few weeks. | Minimizes thermal degradation of the PEG linker and the BDP FL dye.[1][13] |

| Light | Store in the dark. Use amber vials or wrap containers in foil. | Prevents photobleaching and photodegradation of the BDP FL dye.[4] |

| Moisture | Store in a desiccated environment. | The compound is hygroscopic, and moisture can affect its stability and handling. |

| Solvent for Stock Solutions | Anhydrous DMSO or DMF are recommended for preparing high-concentration stock solutions. | This compound has good solubility in these organic solvents and they are suitable for long-term storage at -20°C.[1] |

| Aqueous Solutions | Prepare fresh for each experiment. Avoid long-term storage in aqueous buffers. | The stability of the PEG-amine linker can be compromised in aqueous solutions over time. |

| Buffer Selection | Use non-amine-containing buffers at a pH between 7.0 and 7.5 for reconstitution and conjugation reactions (e.g., PBS). | Amine-containing buffers (like Tris or glycine) will compete with the target molecule for reaction with amine-reactive functionalities. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound under various conditions.

Accelerated Thermal Stability Study

This protocol is designed to evaluate the effect of elevated temperatures on the stability of the compound.

References

- 1. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]

- 2. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BODIPY - Wikipedia [en.wikipedia.org]

- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nhsjs.com [nhsjs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. BDP FL-PEG4-TCO, 2183473-16-5 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Amine-Reactive Group of BDP FL-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BDP FL-PEG4-amine, focusing on its core amine-reactive functionality. This compound is a fluorescent labeling reagent comprised of a bright and photostable borondipyrromethene (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine group. It is this terminal amine that serves as the reactive handle for covalently conjugating the BDP FL dye to various biomolecules and surfaces.

The Core: Understanding the Amine Group's Reactivity

Contrary to what the name might imply, this compound does not contain a group that reacts with amines. Instead, it is the amine group on the molecule that is reactive. This primary amine (-NH₂) is a potent nucleophile, particularly when it is in its deprotonated state. This allows it to readily react with electrophilic functional groups to form stable covalent bonds.

The most common applications of this reactivity are in the labeling of proteins, antibodies, and other biomolecules. These reactions typically target:

-

Carboxylic Acids (-COOH): Found on the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues. The conjugation with the amine of this compound is facilitated by carbodiimide (B86325) crosslinkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable intermediate.

-

Activated Esters (e.g., NHS esters): These are highly efficient amine-reactive functional groups that can be readily introduced onto biomolecules. The reaction between a primary amine and an NHS ester results in the formation of a highly stable amide bond.

The hydrophilic PEG4 spacer in this compound serves to increase the water solubility of the molecule and can help to reduce aggregation of the labeled biomolecule.[1][]

Physicochemical and Fluorescent Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | [3] |

| Molecular Weight | 510.4 g/mol | [3] |

| Excitation Maximum (λex) | 503 nm | [3] |

| Emission Maximum (λem) | 509 nm | [3] |

| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [3] |

| Solubility | DMSO, DMF, DCM | [3] |

Reaction Kinetics

| pH | Reaction Half-Life (t1/2) | Final Product Yield | Reference(s) |

| 8.0 | 25 minutes | ~87-92% | [4] |

| 8.5 | 10 minutes | ~87-92% | [4] |

| 9.0 | 5 minutes | ~87-92% | [4] |

Data from a study on the reaction of a porphyrin-NHS ester with mPEG₄-NH₂. The study notes that while the reaction is fastest at pH 9.0, this pH also leads to a faster rate of NHS-ester hydrolysis.[4]

Experimental Protocols

Two common protocols for utilizing the amine-reactivity of this compound are detailed below: conjugation to a carboxylic acid-containing molecule using EDC/NHS chemistry, and conjugation to an NHS ester-functionalized molecule.

Protocol 1: Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry

This two-step protocol is designed to covalently link this compound to a molecule containing a carboxylic acid, such as a protein.

Materials:

-

Molecule with a carboxylic acid (e.g., protein)

-

This compound

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., desalting column)

Procedure:

-

Preparation of the Carboxylic Acid-Containing Molecule:

-

Dissolve the molecule to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.

-

-

Activation of the Carboxylic Acid:

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water at a concentration of 10 mg/mL.

-

Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the solution of the carboxylic acid-containing molecule.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Purification of the Activated Molecule (Optional but Recommended):

-

Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation with this compound:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute into the Coupling Buffer.

-

Add a 10-50 fold molar excess of this compound to the activated molecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts using a desalting column or dialysis.

-

Protocol 2: Conjugation of this compound to an NHS Ester-Functionalized Molecule

This protocol describes the direct reaction of this compound with a molecule that has been pre-functionalized with an NHS ester.

Materials:

-

NHS ester-functionalized molecule

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).

-

Anhydrous DMSO or DMF

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., desalting column)

Procedure:

-

Preparation of Reagents:

-

Dissolve the NHS ester-functionalized molecule in Reaction Buffer to a concentration of 2-10 mg/mL.

-

Dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the solution of the NHS ester-functionalized molecule.

-

Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts using a desalting column or dialysis.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow: EDC/NHS-Mediated Conjugation

Caption: Workflow for labeling a carboxyl-containing molecule.

Logical Relationship of this compound Components

Caption: Functional components of this compound.

References

An In-depth Technical Guide to BDP FL-PEG4-Amine for Labeling Proteins and Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-amine is a versatile fluorescent probe combining the excellent photophysical properties of the boron-dipyrromethene (BODIPY) core with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive primary amine. This unique structure makes it an ideal reagent for the covalent labeling of proteins, peptides, and other biomolecules for a wide range of applications in life sciences, drug discovery, and diagnostics.[1][2] The BODIPY FL dye offers high fluorescence quantum yields, sharp emission spectra, and good photostability, while the PEG linker enhances water solubility and reduces non-specific binding.[3][4] The terminal amine group provides a reactive handle for conjugation to carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, on the target biomolecule.[4][5]

This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for labeling, methods for quantification, and potential applications.

Core Properties and Specifications

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in labeling experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₇BF₂N₄O₅ | [4] |

| Molecular Weight | 510.4 g/mol | [4] |

| CAS Number | 2183473-14-3 | [4] |

| Purity | Typically ≥95% | [5] |

| Appearance | Solid | - |

| Solubility | DMSO, DMF, DCM; low solubility in water | [4] |

| Storage Conditions | -20°C, desiccated | [4] |

| Excitation Maximum (λex) | 503 nm | [4] |

| Emission Maximum (λem) | 509 nm | [4] |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [4] |

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and peptides with this compound. Optimization may be required for specific applications and target molecules.

Protocol 1: Labeling of Proteins via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein that has been activated with an NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous DMSO or DMF

-

NHS ester crosslinker (e.g., EDC and Sulfo-NHS for carboxyl-to-amine crosslinking)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxylic Acids (if necessary): If the protein does not have a reactive NHS ester, activate its carboxyl groups by adding a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.

-

This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.

-

Purification: Remove excess, unreacted dye and other reaction components by size-exclusion chromatography, dialysis, or spin filtration.[6][7]

Protocol 2: Labeling of Peptides

This protocol is suitable for labeling peptides containing a carboxylic acid group or an activated ester.

Materials:

-

Peptide of interest

-

This compound

-

Coupling agents (e.g., HATU, HBTU) for carboxyl-amine coupling

-

Anhydrous DMF or DMSO

-

Reaction Buffer: Amine-free buffer, pH 7.5-8.5[3]

-

Purification system (e.g., Reverse-Phase HPLC)

Procedure:

-

Peptide and Dye Preparation: Dissolve the peptide and this compound in a minimal amount of anhydrous DMF or DMSO.

-

Reaction Setup: In a reaction vessel, combine the dissolved peptide and a 1.1 to 1.5-fold molar excess of this compound.

-

Coupling Agent Addition: If starting with a carboxylic acid on the peptide, add a 1.2-fold molar excess of a coupling agent like HATU or HBTU and a 2-fold molar excess of a base such as diisopropylethylamine (DIPEA).

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by a suitable method like thin-layer chromatography (TLC) or LC-MS.

-

Purification: Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Quantification of Labeling: Degree of Labeling (DOL)

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine for ensuring experimental consistency.[6][10] An optimal DOL provides a strong signal without causing issues like protein aggregation or fluorescence quenching.[6] The DOL can be calculated using absorbance measurements of the purified conjugate.[7][11]

Procedure for DOL Calculation:

-

Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the BDP FL dye (~503 nm, A_max).[10]

-

Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

A_max: Absorbance of the conjugate at the dye's λ_ex.

-

CF: Correction factor (A₂₈₀ of the free dye / A_max of the free dye). For BODIPY FL, this is approximately 0.3.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).

-

-

Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye

-

ε_dye: Molar extinction coefficient of BDP FL at 503 nm (80,000 M⁻¹cm⁻¹).[4]

-

-

Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL for most applications is between 0.5 and 1.0.[10]

Visualizations

Reaction Mechanism

Caption: Reaction of this compound with an NHS Ester-Activated Biomolecule.

Experimental Workflow

Caption: General Workflow for Protein Labeling.

Applications in Cellular Imagingdot

References

- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 2. This compound [myskinrecipes.com]

- 3. lifetein.com [lifetein.com]

- 4. This compound TFA salt, 2183473-14-3 | BroadPharm [broadpharm.com]

- 5. Bodipy this compound TFA salt | CAS: 2183473-14-3 | AxisPharm [axispharm.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. support.nanotempertech.com [support.nanotempertech.com]

- 11. Degree of labeling (DOL) step by step [abberior.rocks]

BDP FL Dyes for Cellular Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to BDP FL Dyes

Boron-dipyromethene (BDP) dyes, and specifically the BDP FL (fluorescein) variant, represent a versatile and robust class of fluorophores for cellular imaging.[][2] Characterized by a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure, these dyes are renowned for their exceptional photophysical properties.[][3] BDP FL dyes exhibit bright, green fluorescence with excitation and emission spectra similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[2] Key advantages of BDP FL dyes include high fluorescence quantum yields, large extinction coefficients, and remarkable photostability, making them superior alternatives to traditional green fluorophores for demanding imaging applications.[][5] Furthermore, their fluorescence is relatively insensitive to changes in pH and solvent polarity, ensuring consistent performance in the complex environment of living cells.[2][6] The core structure of BDP dyes offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties and functionalities for specific imaging tasks.[][]

Core Properties and Comparison with Other Fluorophores

BDP FL dyes offer significant advantages over other commonly used green fluorophores such as Fluorescein (FITC) and Alexa Fluor 488. While all three are excitable by the common 488 nm laser line, BDP FL dyes and Alexa Fluor 488 exhibit superior photostability compared to FITC, which is prone to rapid photobleaching.[5][7] This enhanced photostability is crucial for time-lapse imaging and experiments requiring prolonged or intense illumination. BDP FL dyes also boast a high quantum yield, often approaching 1.0, which contributes to their exceptional brightness.[8]

| Property | BDP FL | Fluorescein (FITC) | Alexa Fluor 488 |

| Excitation Max (nm) | ~503[9] | ~494[5] | ~495[5] |

| Emission Max (nm) | ~509[9] | ~518[5] | ~519[5] |

| Extinction Coefficient (M⁻¹cm⁻¹) | ~92,000[9] | ~80,000 | ~71,000 |

| Quantum Yield (Φ) | ~0.97[8] | ~0.92[5] | ~0.92[5] |

| Photostability | High[8] | Low[5] | High[5] |

| pH Sensitivity | Low[2] | High | Low[6] |

BDP FL Derivatives for Diverse Applications

The versatility of the BDP core allows for the creation of various reactive derivatives, enabling the labeling of a wide range of biomolecules and cellular structures.

| Derivative | Reactive Group | Target | Key Features |

| BDP FL NHS Ester | N-hydroxysuccinimide ester | Primary amines (-NH₂) on proteins, peptides, and amine-modified oligonucleotides.[10] | Efficiently forms stable amide bonds.[] |

| BDP FL Maleimide | Maleimide | Sulfhydryl groups (-SH) on cysteine residues of proteins and peptides.[] | Enables site-specific labeling. |

| BDP FL Hydrazide | Hydrazide | Aldehydes and ketones on carbohydrates and glycoproteins.[8] | Useful for labeling glycans. |

| BDP FL C5-Ceramide | Ceramide conjugate | Golgi apparatus.[12] | Specific localization to this organelle. |

| BDP 493/503 | Lipophilic BDP core | Neutral lipid droplets.[13][14] | Excellent for studying lipid metabolism. |

Experimental Protocols

Protocol 1: Labeling Proteins with BDP FL NHS Ester

This protocol describes the general procedure for labeling proteins with BDP FL NHS ester.

Materials:

-

BDP FL NHS Ester

-

Protein of interest

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve BDP FL NHS Ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

-

Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Quenching (Optional): Add quench buffer to stop the reaction.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~503 nm (for BDP FL). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Protocol 2: Staining Lipid Droplets in Live Cells with BDP 493/503

This protocol outlines the steps for visualizing neutral lipid droplets in live cells.[13][14]

Materials:

-

BDP 493/503

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Live cells cultured on coverslips or in imaging dishes

Procedure:

-

Prepare Dye Stock Solution: Dissolve BDP 493/503 in DMSO to a stock concentration of 1-5 mM. Store at -20°C, protected from light.

-

Prepare Staining Solution: Dilute the stock solution in serum-free medium or PBS to a final working concentration of 1-2 µM.[]

-

Cell Staining:

-

Wash the cells once with PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

-

-

Washing: Wash the cells two to three times with PBS to remove unbound dye.

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission: ~493/503 nm).

Protocol 3: Staining Fixed Cells

This protocol provides a general method for staining fixed cells with BDP FL dyes.[]

Materials:

-

BDP FL dye conjugate

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash buffer (PBS)

-

Mounting medium

Procedure:

-

Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (if required for intracellular targets): Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with the BDP FL dye working solution (concentration will be application-dependent, typically in the µM range) for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Visualization of Cellular Processes

Receptor-Mediated Endocytosis of Transferrin

BDP FL can be conjugated to ligands like transferrin to visualize the process of receptor-mediated endocytosis.[15] The following diagram illustrates the key steps in this pathway.